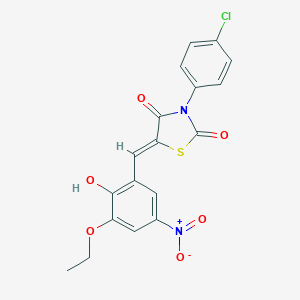

3-(4-Chlorophenyl)-5-{3-ethoxy-2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chlorophenyl)-5-{3-ethoxy-2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidine-2,4-dione, commonly known as Nitazoxanide, is a synthetic broad-spectrum antiparasitic and antiviral drug. It was first discovered and developed in the 1980s by Jean-Francois Rossignol, a French researcher. Nitazoxanide has been found to be effective against a wide range of parasites, including protozoa, helminths, and viruses.

Wirkmechanismus

The exact mechanism of action of Nitazoxanide is not fully understood. However, it is believed to work by interfering with the energy metabolism of parasites and viruses. Nitazoxanide is converted into its active metabolite, tizoxanide, which inhibits the pyruvate:ferredoxin oxidoreductase enzyme in parasites and the NADH oxidase enzyme in viruses. This leads to a disruption in the energy metabolism of the parasites and viruses, ultimately resulting in their death.

Biochemical and Physiological Effects

Nitazoxanide has been found to have minimal toxicity in humans. It is rapidly and extensively metabolized in the liver and excreted in the urine and feces. Nitazoxanide has been found to have no significant effect on liver or kidney function, and no adverse effects on hematological or biochemical parameters have been reported.

Vorteile Und Einschränkungen Für Laborexperimente

Nitazoxanide has several advantages for lab experiments. It has a broad-spectrum of activity against parasites and viruses, making it useful for studying a wide range of infectious diseases. It is also relatively easy to synthesize and has low toxicity in humans. However, Nitazoxanide has some limitations for lab experiments. It is not effective against all parasites and viruses, and its exact mechanism of action is not fully understood.

Zukünftige Richtungen

There are several future directions for Nitazoxanide research. One area of interest is the development of new formulations and delivery systems to improve its efficacy and bioavailability. Another area of interest is the investigation of its potential use in combination with other drugs to enhance its antiparasitic and antiviral activity. Additionally, further studies are needed to fully understand its mechanism of action and to identify new targets for drug development. Finally, Nitazoxanide has shown promise as a potential treatment for COVID-19, and further research is needed to fully evaluate its efficacy in this context.

Synthesemethoden

Nitazoxanide is synthesized by reacting 5-nitrothiophene-2-carboxylic acid with 4-chloroaniline to form 5-nitrothiophene-2-carboxylic acid-4-chloroanilide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 5-nitro-2-(4-chlorophenyl)thiophene-3-carboxylate. The final product is obtained by reacting ethyl 5-nitro-2-(4-chlorophenyl)thiophene-3-carboxylate with thiosemicarbazide in the presence of acetic anhydride to form Nitazoxanide.

Wissenschaftliche Forschungsanwendungen

Nitazoxanide has been extensively studied for its antiparasitic and antiviral properties. It has been found to be effective against a wide range of parasites, including Giardia lamblia, Entamoeba histolytica, Cryptosporidium parvum, and Hymenolepis nana. Nitazoxanide has also been found to be effective against several viruses, including influenza A and B, respiratory syncytial virus, and hepatitis B and C viruses.

Eigenschaften

Produktname |

3-(4-Chlorophenyl)-5-{3-ethoxy-2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidine-2,4-dione |

|---|---|

Molekularformel |

C18H13ClN2O6S |

Molekulargewicht |

420.8 g/mol |

IUPAC-Name |

(5Z)-3-(4-chlorophenyl)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H13ClN2O6S/c1-2-27-14-9-13(21(25)26)7-10(16(14)22)8-15-17(23)20(18(24)28-15)12-5-3-11(19)4-6-12/h3-9,22H,2H2,1H3/b15-8- |

InChI-Schlüssel |

AUQQDGVMLXXOBL-NVNXTCNLSA-N |

Isomerische SMILES |

CCOC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

SMILES |

CCOC1=C(C(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)O |

Kanonische SMILES |

CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301039.png)

![2-[(4-Ethoxyphenyl)imino]-5-(4-hydroxybenzylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301040.png)

![2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301043.png)

![5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301047.png)

![5-(4-Ethoxy-3-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301051.png)

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301052.png)

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301054.png)

![methyl {2-ethoxy-4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetate](/img/structure/B301055.png)

![2-{[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B301056.png)

![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301057.png)

![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301058.png)

![[4-Bromo-2-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B301059.png)

![(2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B301060.png)

![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301061.png)